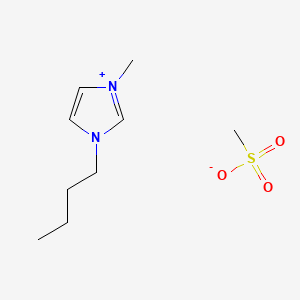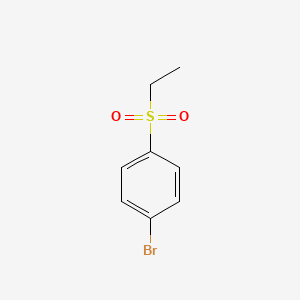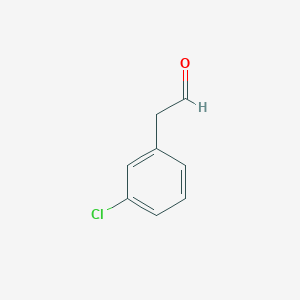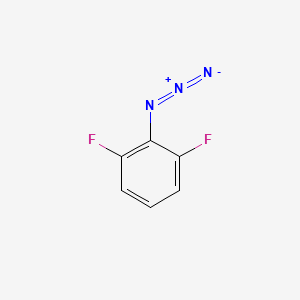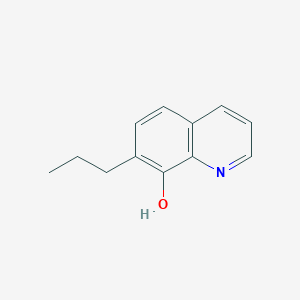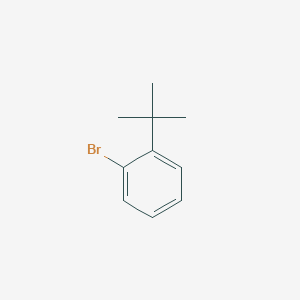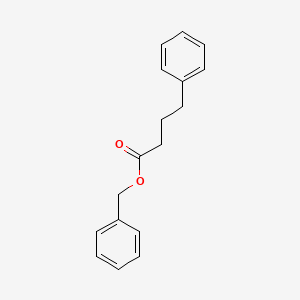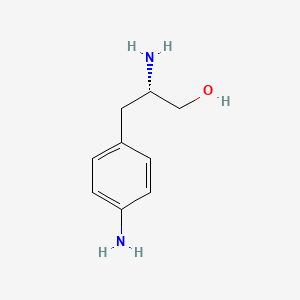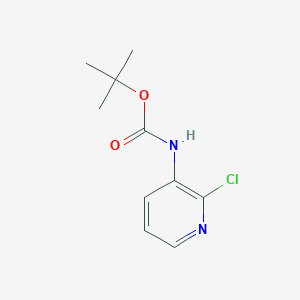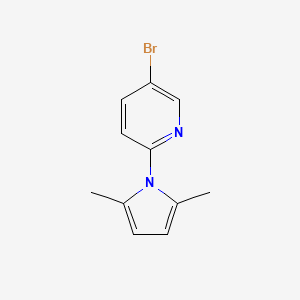
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
概要
説明
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, also known as 5-Bromo-2-methyl-1-pyrroline, is a heterocyclic organic compound that is widely used in scientific research. It is an important building block in the synthesis of many other organic compounds due to its highly reactive nature. 5-Bromo-2-methyl-1-pyrroline is a colorless to pale yellow liquid with a melting point of -20°C and a boiling point of 253°C. It is soluble in a variety of organic solvents and is relatively stable under normal laboratory conditions.
科学的研究の応用
Synthesis and Structural Applications
Synthesis and Structure of Pyridinium Ylides : A study by Kuhn, Al-Sheikh, and Steimann (2003) explores the synthesis of pyridinium ylides, demonstrating the use of bromo-dimethyl-pyridine derivatives in creating complex structures with betaine nature. This research provides insights into the structural capabilities of such compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Photoreactions in Pyridine Derivatives : Vetokhina et al. (2012) investigated the photoinduced reactions in pyridine derivatives, highlighting the versatility of these compounds in undergoing various types of photoreactions. This underscores the potential of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in photochemical studies (Vetokhina et al., 2012).
Metal Complex Formation : Omondi et al. (2018) demonstrated the formation of ruthenium(III) complexes with pyrazolylpyridine derivatives, including bromo-dimethyl-pyridine. This application is significant in the field of coordination chemistry and could have implications in catalysis and materials science (Omondi et al., 2018).
Chemical and Physical Properties
Ethylene Oligomerization Reactions : Nyamato et al. (2016) explored the use of nickel(II) complexes with pyrazolylpyridines in ethylene oligomerization. This indicates the potential of bromo-dimethyl-pyridine derivatives in polymerization reactions and their role in creating new polymeric materials (Nyamato et al., 2016).
- , and Abdel-Ghani (2019) utilized a derivative of bromo-dimethyl-pyridine as a precursor for constructing new polyheterocyclic ring systems. This showcases the compound's utility in synthesizing complex chemical structures with potential applications in various chemical industries (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- Photophysicochemical Properties in Photocatalysis : Öncül, Öztürk, and Pişkin (2021) studied the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including this compound. The findings are relevant for applications in photocatalysis and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Biological and Medicinal Research
- DNA and Antimicrobial Studies : Vural and Kara (2017) conducted spectroscopic and density functional theory studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, assessing its interaction with DNA and antimicrobial activities. This suggests potential biological and medicinal applications for bromo-dimethyl-pyridine derivatives (Vural & Kara, 2017).
作用機序
Mode of Action
Based on its chemical structure, it is possible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s biological activity and its potential therapeutic effects .
特性
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFKVNJIYNWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476400 | |
| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228710-82-5 | |
| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
